molecular formula C20H18BrN5OS B11078572 3-[4-(2-bromo-4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one

3-[4-(2-bromo-4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B11078572
M. Wt: 456.4 g/mol
InChI Key: APLAOLLDZZVNEY-UHFFFAOYSA-N
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Description

3-[4-(2-BROMO-4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL[1,8]NAPHTHYRIDIN-4(1H)-ONE is a complex organic compound that features a unique combination of functional groups, including a bromo-substituted phenyl ring, a sulfanyl group, a triazole ring, and a naphthyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-BROMO-4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL[1,8]NAPHTHYRIDIN-4(1H)-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved by cyclization of a hydrazine derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the nucleophilic substitution of a halogenated precursor with a thiol reagent.

    Bromination of the Phenyl Ring: The bromo group is introduced via electrophilic aromatic substitution using bromine or a brominating agent.

    Coupling with the Naphthyridinone Core: The final step involves coupling the triazole derivative with the naphthyridinone core under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-BROMO-4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL[1,8]NAPHTHYRIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to yield a dihydrotriazole derivative.

    Substitution: The bromo group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(2-BROMO-4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL[1,8]NAPHTHYRIDIN-4(1H)-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 3-[4-(2-BROMO-4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL[1,8]NAPHTHYRIDIN-4(1H)-ONE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: A related compound with a similar triazole core but different substituents.

    2-Bromo-4-methylphenol: A simpler compound with a bromo-substituted phenyl ring.

Uniqueness

3-[4-(2-BROMO-4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-7-METHYL[1,8]NAPHTHYRIDIN-4(1H)-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H18BrN5OS

Molecular Weight

456.4 g/mol

IUPAC Name

3-[4-(2-bromo-4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4-one

InChI

InChI=1S/C20H18BrN5OS/c1-4-25-10-14(17(27)13-7-6-12(3)22-18(13)25)19-23-24-20(28)26(19)16-8-5-11(2)9-15(16)21/h5-10H,4H2,1-3H3,(H,24,28)

InChI Key

APLAOLLDZZVNEY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C3=NNC(=S)N3C4=C(C=C(C=C4)C)Br

Origin of Product

United States

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